2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide is an organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also contains phenyl and methylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the reaction of 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with 3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or thiadiazole groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. .
Scientific Research Applications
2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide include:
2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: This compound has a similar phenyl and methylphenyl structure but differs in the presence of a propenoic acid group.
N,N-dimethyl-2-(4-methylphenoxy)ethylamine: This compound contains a phenoxy group and a methylphenyl group, similar to the target compound, but has an ethylamine structure. The uniqueness of this compound lies in its thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N3O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-6-8-14(9-7-12)17-20-18(24-21-17)19-16(22)11-23-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,20,21,22) |
InChI Key |
CXWIHWPMXSNUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC(=C3)C |
Origin of Product |
United States |
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